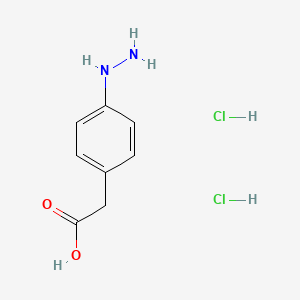

2-(4-Hydrazinylphenyl)acetic acid dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-Hydrazinylphenyl)acetic acid dihydrochloride” is a chemical compound with the CAS Number: 1909309-05-2 . It has a molecular weight of 239.1 and its IUPAC name is 2-(4-hydrazineylphenyl)acetic acid dihydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10N2O2.2ClH/c9-10-7-3-1-6(2-4-7)5-8(11)12;;/h1-4,10H,5,9H2,(H,11,12);2*1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A study by Sah et al. (2014) focused on the synthesis of formazans from a Mannich base as potential antimicrobial agents. This research is relevant due to the involvement of hydrazine derivatives in the synthesis process, showcasing the utility of hydrazine functionalities in developing compounds with potential biological activity (Sah, Bidawat, Seth, & Gharu, 2014).

Molecular Docking and Anticancer Activity

Another study by Mehvish and Kumar (2022) synthesized new series of 3(2h)-one pyridazinone derivatives, including hydrazine hydrate in the synthesis process. These compounds were evaluated for their antioxidant activity and screened for anticancer activity through molecular docking studies, highlighting the importance of hydrazine derivatives in medicinal chemistry research (Mehvish & Kumar, 2022).

Bioorthogonal Chemistry Applications

Dilek et al. (2015) explored the rapid formation of a stable boron-nitrogen heterocycle in aqueous solution for bioorthogonal coupling reactions, using 4-hydrazinylbenzoic acid. This study demonstrates the potential of hydrazine derivatives in facilitating bioconjugation reactions under physiologically compatible conditions, underscoring the versatility of hydrazine functionalities in bioorthogonal chemistry (Dilek, Lei, Mukherjee, & Bane, 2015).

Photolytic Transformation Studies

Eriksson, Svanfelt, and Kronberg (2010) conducted a photochemical study of Diclofenac and its major transformation products, providing insight into the photolytic pathways and potential environmental fate of pharmaceutical compounds. While this study does not directly involve hydrazine derivatives, it exemplifies the type of research that contributes to understanding the environmental impact and degradation processes of complex organic molecules (Eriksson, Svanfelt, & Kronberg, 2010).

Safety and Hazards

The compound has several safety precautions associated with it. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing . It should be handled under inert gas and protected from moisture . It is also recommended to use personal protective equipment as required .

Eigenschaften

IUPAC Name |

2-(4-hydrazinylphenyl)acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-10-7-3-1-6(2-4-7)5-8(11)12;;/h1-4,10H,5,9H2,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSJFJSLCMCVFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)NN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8Ar)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B2732180.png)

![N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2732181.png)

![Ethyl 3-amino-2-[(3-chlorophenyl)carbamoyl]-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2732182.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2732184.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate](/img/structure/B2732187.png)

![2,3-dimethoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B2732190.png)

![methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2732194.png)

![1-[3-amino-2-(4-chlorobenzoyl)-4-(trifluoromethyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-6-yl]ethan-1-one](/img/structure/B2732197.png)

![1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide](/img/structure/B2732200.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2732203.png)